molecular formula C12H17N3O2 B2934991 Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 637003-39-5

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B2934991
CAS No.: 637003-39-5
M. Wt: 235.287
InChI Key: HBPLIWYGKBUPOK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the design and characterization of novel compounds . A series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Microwave-mediated Synthesis

Microwave irradiation has been utilized to synthesize novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, starting from Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method highlights the efficiency of microwave-assisted reactions in organic synthesis, offering a pathway for the development of novel compounds with potential applications in various domains of chemical research (Eynde et al., 2001).

Biological Evaluation

A study on benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives synthesized through a solvent-free microwave-assisted method evaluated their antibacterial, antioxidant, and antitubercular activities. This research showcases the potential of such compounds in biomedical applications, underlining the importance of innovative synthetic strategies in discovering new therapeutic agents (Bhoi et al., 2016).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been studied, indicating significant potential in NLO applications. This study emphasizes the role of pyrimidine derivatives in the development of materials for optoelectronic devices, contributing to advancements in materials science and engineering (Hussain et al., 2020).

Inhibitor Studies

Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate has been identified as a potent inhibitor of AP-1 and NF-κB mediated gene expression, highlighting its potential as a molecular tool in studying gene regulation and its implications in disease mechanisms and therapeutic development (Palanki et al., 2002).

Fluorescence Properties

The synthesis and fluorescence properties of new Monastrol Analogs conjugated with fluorescent Coumarin Scaffolds have been explored, indicating their potential use in biochemical assays and molecular imaging. This research opens pathways for the design of novel fluorescent markers for biological studies (Al-Masoudi et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have shown interaction with atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate might interact with its targets, leading to changes in these pathways.

Biochemical Pathways

The compound potentially affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively. The downstream effects of these pathways can influence various cellular functions and disease processes.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

The future directions in the study of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate and similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . There is also potential for the development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-17-11(16)10-8-13-12(14-9(10)2)15-6-4-5-7-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLIWYGKBUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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